Akt-IN-14
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Overview
Description
Akt-IN-14 is a chemical compound known for its inhibitory effects on the serine/threonine-specific protein kinase, AktThis compound is primarily used in scientific research to study the Akt signaling pathway and its implications in cancer and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Akt-IN-14 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as halogenation, nucleophilic substitution, and cyclization. The final product, this compound, is obtained through purification processes like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled. The final product is subjected to rigorous quality control measures to ensure its suitability for research purposes .
Chemical Reactions Analysis
Types of Reactions
Akt-IN-14 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while reduction may produce reduced forms with different properties .
Scientific Research Applications
Akt-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the Akt signaling pathway and its role in various cellular processes.
Biology: Employed in cell biology research to investigate the effects of Akt inhibition on cell proliferation, apoptosis, and migration.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit Akt, which is often overactive in cancer cells.
Industry: Utilized in the development of new drugs targeting the Akt pathway for various diseases
Mechanism of Action
Akt-IN-14 exerts its effects by binding to the active site of Akt, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to the suppression of Akt-mediated signaling pathways. The molecular targets of this compound include various proteins involved in cell survival, proliferation, and metabolism. By inhibiting Akt, this compound can induce apoptosis and reduce cell proliferation in cancer cells .
Comparison with Similar Compounds
Akt-IN-14 is compared with other Akt inhibitors, such as:
Capivasertib (AZD5363): An ATP-competitive inhibitor of Akt with broad anti-tumor activity.
Afuresertib: Another ATP-competitive inhibitor with favorable safety and pharmacokinetics.
MK-2206: An allosteric inhibitor of Akt with distinct structural and conformational requirements
Uniqueness
This compound is unique due to its specific binding affinity and inhibitory potency against Akt. It has shown effectiveness in various preclinical models and is a valuable tool for studying the Akt signaling pathway. Its distinct chemical structure and mechanism of action differentiate it from other Akt inhibitors .
List of Similar Compounds
- Capivasertib (AZD5363)
- Afuresertib
- MK-2206
- GSK690693
- Perifosine
Properties
Molecular Formula |
C22H22BrClF2N4OS |
---|---|
Molecular Weight |
543.9 g/mol |
IUPAC Name |
3-bromo-N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-11-thia-5,6-diazatricyclo[8.3.0.02,6]trideca-1(10),2,4,12-tetraene-12-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H21BrF2N4OS.ClH/c23-15-10-27-29-7-1-2-19-14(21(15)29)9-20(31-19)22(30)28-18-11-26-6-5-13(18)12-3-4-16(24)17(25)8-12;/h3-4,8-10,13,18,26H,1-2,5-7,11H2,(H,28,30);1H/t13-,18+;/m0./s1 |
InChI Key |
CQNZXVADOZFBKD-UFRBEDTPSA-N |
Isomeric SMILES |
C1CC2=C(C=C(S2)C(=O)N[C@@H]3CNCC[C@H]3C4=CC(=C(C=C4)F)F)C5=C(C=NN5C1)Br.Cl |
Canonical SMILES |
C1CC2=C(C=C(S2)C(=O)NC3CNCCC3C4=CC(=C(C=C4)F)F)C5=C(C=NN5C1)Br.Cl |
Origin of Product |
United States |
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